molecular formula C23H21N3O2S B2946660 4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-27-9

4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2946660
CAS No.: 863589-27-9
M. Wt: 403.5
InChI Key: DRGAJFONUHFVHL-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked to a substituted benzamide moiety. The compound’s structure includes a 4-butoxy group on the benzamide ring and a phenyl group at the 3-position of the thiazolopyridine scaffold. This design is characteristic of kinase-targeting molecules, where the thiazolopyridine core often serves as a hinge-binding region, while the benzamide substituents modulate selectivity and potency .

Properties

IUPAC Name

4-butoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-3-14-28-19-11-9-16(10-12-19)21(27)25-18-7-4-6-17(15-18)22-26-20-8-5-13-24-23(20)29-22/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGAJFONUHFVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-B]pyridine core.

    Coupling with Phenylbenzamide: The thiazolo[5,4-B]pyridine core is then coupled with a phenylbenzamide derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Ring

The benzamide ring’s substitution pattern significantly influences biological activity:

  • 3-Methoxy (T60001) : Exhibits sirtuin-modulating activity, suggesting alkoxy groups at different positions can redirect target specificity .
  • 2-Fluoro (2-Fluoro-N-[3-...benzamide) : Introduces electronegativity, which may enhance binding affinity through halogen bonding; however, its activity profile remains uncharacterized .
  • 2,4-Dimethoxy (CAS 863589-44-0) : Dual substitution increases steric bulk and electron-donating effects, though its biological target is unspecified .

Thiazolo[5,4-b]pyridine Core Modifications

  • 3-(Trifluoromethyl)phenyl (6h) : Demonstrates moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the kinase pocket .
  • 6-Chloro (PC190723) : Confers anti-MRSA activity via FtsZ inhibition, highlighting scaffold versatility across therapeutic targets .
  • 5-Methoxy (GK activator) : Activates glucokinase through allosteric binding, indicating substituent-dependent modulation of enzyme function .

Amide Linker Variations

  • Urea linkage (6j) : Reduces c-KIT inhibition compared to the amide in 6h, emphasizing the importance of the amide bond for kinase interaction .
  • Naphthamide (Compound 4) : Substitution with a larger aromatic system (naphthamide vs. benzamide) may alter pharmacokinetic properties, though activity data are unavailable .

Physicochemical and Structural Insights

  • Molecular Weight :
    • The target compound’s molecular weight is estimated to exceed 400 g/mol (based on analogues: 349–391 g/mol ), which may impact blood-brain barrier penetration.
  • Hydrogen Bonding :
    • The benzamide’s amide group likely forms critical hydrogen bonds with target proteins, as seen in GK activator interactions with Arg63 .
  • Hydrophobic Interactions :
    • The 4-butoxy group may enhance binding to hydrophobic pockets, akin to the 3-trifluoromethyl group in 6h .

Biological Activity

4-Butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential pharmacological activities. This compound features a benzamide core with a butoxy group and a thiazolo[5,4-b]pyridine moiety, contributing to its diverse biological properties. Research indicates that it may possess anti-inflammatory , antimicrobial , and antitumor activities primarily through its interaction with specific cellular pathways.

The primary target of 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . The compound inhibits PI3K activity, leading to the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition can result in reduced proliferation of cancer cells and altered cellular metabolism.

Key Points:

  • Target : PI3K
  • Pathway Affected : PI3K/AKT/mTOR
  • Result : Inhibition of cell growth and proliferation

Antitumor Activity

Studies have demonstrated that 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide exhibits significant antitumor effects. It has been shown to induce apoptosis in cancer cell lines by disrupting the PI3K/AKT/mTOR signaling pathway. For instance, in vitro studies indicated a notable increase in apoptotic cells when treated with this compound compared to untreated controls. The compound's IC50 values suggest potent activity against various cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is likely mediated through its effects on the PI3K pathway, which plays a critical role in inflammatory responses.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide demonstrates broad-spectrum antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antimicrobial potency.

Data Summary

Biological Activity Effect Mechanism IC50 / MIC Values
AntitumorInduces apoptosisInhibition of PI3KVaries by cancer type
Anti-inflammatoryReduces cytokine productionModulation of inflammatory pathwaysNot specified
AntimicrobialBroad-spectrum activityDisruption of microbial metabolismMIC < 132 µg/mL (e.g., for S. typhimurium)

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, treatment with 4-butoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to controls.
  • Anti-inflammatory Effects : In an animal model of induced inflammation, administration of the compound led to a marked decrease in swelling and pain response, correlating with decreased levels of inflammatory cytokines.
  • Antimicrobial Testing : The compound was tested against several bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For example, it showed MIC values lower than 40 µg/mL against Staphylococcus aureus.

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